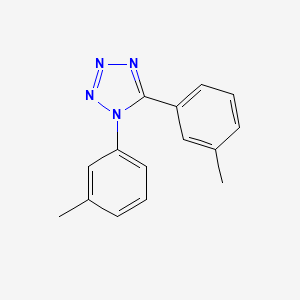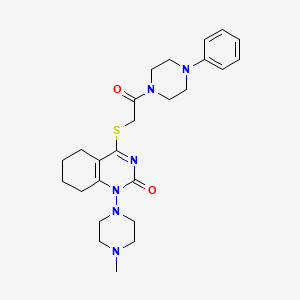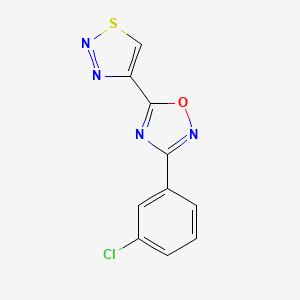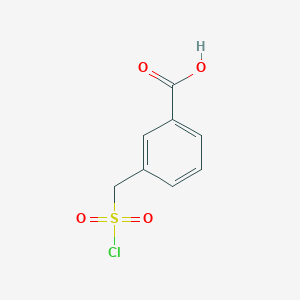
1,5-双(3-甲基苯基)四唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-methylphenyl)-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of two 3-methylphenyl groups attached to the tetrazole ring
科学研究应用
Bis(3-methylphenyl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and organic semiconductors, due to its unique electronic properties.
作用机制
Target of Action
1,5-bis(3-methylphenyl)tetrazole, also known as 1,5-bis(3-methylphenyl)-1H-1,2,3,4-tetraazole, is a nitrogen-rich heterocycle Tetrazoles in general are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This allows them to interact with a variety of biological targets, particularly in receptor-ligand interactions .
Mode of Action
The mode of action of 1,5-bis(3-methylphenyl)tetrazole involves its interaction with its targets. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This interaction can result in changes in the function or activity of the target, leading to the observed biological effects.
Biochemical Pathways
Tetrazoles in general have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These activities suggest that 1,5-bis(3-methylphenyl)tetrazole may affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 1,5-bis(3-methylphenyl)tetrazole may have good bioavailability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-methylphenyl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methylphenylhydrazine with nitriles in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained around 80-100°C. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of bis(3-methylphenyl)-1H-1,2,3,4-tetrazole can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the production of high-quality bis(3-methylphenyl)-1H-1,2,3,4-tetrazole.
化学反应分析
Types of Reactions
Bis(3-methylphenyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted tetrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized tetrazole derivatives, reduced tetrazole derivatives, and various substituted tetrazole compounds, depending on the reagents and conditions used.
相似化合物的比较
Bis(3-methylphenyl)-1H-1,2,3,4-tetrazole can be compared with other similar compounds, such as:
Bis(3-methylphenyl)-1H-1,2,3-triazole: Similar structure but with one less nitrogen atom in the ring.
Bis(3-methylphenyl)-1H-1,2,4-triazole: Different arrangement of nitrogen atoms in the ring.
Bis(3-methylphenyl)-1H-1,2,3,5-tetrazole: Different position of nitrogen atoms in the ring.
The uniqueness of bis(3-methylphenyl)-1H-1,2,3,4-tetrazole lies in its specific arrangement of nitrogen atoms in the tetrazole ring, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1,5-bis(3-methylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-11-5-3-7-13(9-11)15-16-17-18-19(15)14-8-4-6-12(2)10-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPPILNCXAAWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=NN2C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2554544.png)
![7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2554545.png)


![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2554548.png)
![N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)propyl]prop-2-enamide](/img/structure/B2554550.png)



![3-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2554559.png)
